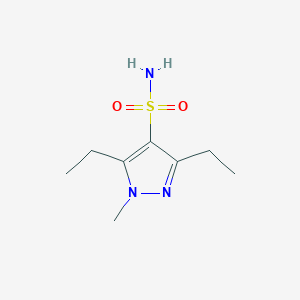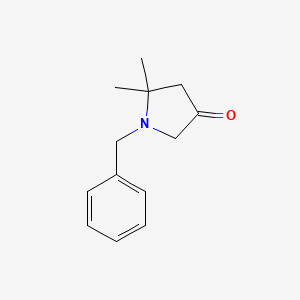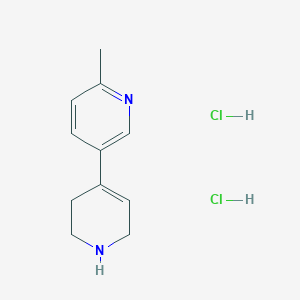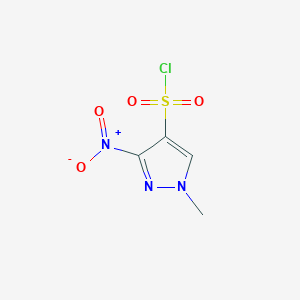![molecular formula C9H10N2O B1448146 1,2-二甲基-1H,6H,7H-吡咯并[2,3-c]吡啶-7-酮 CAS No. 1375471-39-8](/img/structure/B1448146.png)
1,2-二甲基-1H,6H,7H-吡咯并[2,3-c]吡啶-7-酮
描述
科学研究应用
抗菌活性
1,2-二甲基-1H,6H,7H-吡咯并[2,3-c]吡啶-7-酮: 衍生物已被研究用于其作为抗菌剂的潜力。该化合物的结构允许其与细菌细胞壁相互作用,破坏其完整性并导致细胞死亡。 这种应用在开发新的抗生素方面至关重要,尤其是在抗生素耐药性日益增长的背景下 .
抗炎特性
该化合物调节炎症途径的能力使其成为抗炎药物开发的候选药物。 其机制涉及抑制促炎细胞因子,从而缓解炎症相关疾病 .
抗病毒用途
研究人员一直在探索该化合物在抗病毒治疗中的应用。 其结构配置使其能够干扰病毒复制过程,使其成为病毒感染的潜在治疗选择 .
抗真菌应用
1,2-二甲基-1H,6H,7H-吡咯并[2,3-c]吡啶-7-酮的抗真菌特性归因于其抑制真菌细胞膜合成的能力。 这种应用在治疗真菌感染方面意义重大,真菌感染正变得越来越难以对抗现有药物 .
抗氧化潜力
这种化合物已显示出作为抗氧化剂的希望。 其化学组成使其能够中和自由基,自由基是细胞代谢的有害副产物,会导致氧化应激和各种疾病 .
抗肿瘤活性
研究表明,1,2-二甲基-1H,6H,7H-吡咯并[2,3-c]吡啶-7-酮可能具有抗肿瘤特性。它可以诱导癌细胞凋亡,从而抑制肿瘤生长和进展。 这种应用在肿瘤学领域尤为重要,因为该领域一直需要更有效的癌症治疗方法 .
作用机制
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
Similar compounds have been reported to inhibit the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs) . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit these receptors suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one influences various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway. By inhibiting FGFRs, 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one disrupts downstream signaling cascades, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one may also interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have been observed to change over timeIn vitro studies have shown that prolonged exposure to 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The exact metabolic pathways and the enzymes involved are still being elucidated, but initial studies suggest the involvement of cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby affecting its biological activity .
属性
IUPAC Name |
1,2-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12)8(7)11(6)2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJBVDBVANKVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)



![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)


![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)


![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
